molecular formula C18H21N5O B5986279 2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol

2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol

Cat. No. B5986279
M. Wt: 323.4 g/mol
InChI Key: ZURJEEIEIACHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MP-10 and has a molecular formula of C21H24N6O.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. Additionally, MP-10 has been shown to inhibit the activity of the mTOR pathway, which is also involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol has several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MP-10 has been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This process is essential for the growth and spread of cancer cells, and the inhibition of angiogenesis is a promising approach for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol in lab experiments is its potential to inhibit cancer cell growth and survival. This compound has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, prostate cancer, and lung cancer. However, one of the limitations of using MP-10 in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, and more research is needed to determine the optimal concentration for use in lab experiments.

Future Directions

There are several future directions for research on 2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol. One of the most promising directions is the development of new cancer treatments based on this compound. Additionally, more research is needed to determine the optimal concentration and dosing regimen for use in cancer treatment. Other future directions for research on MP-10 include the development of new methods for synthesizing this compound, as well as the investigation of its potential applications in other fields, such as neuroscience and cardiovascular disease.

Synthesis Methods

The synthesis of 2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2,4-dimethyl-6-nitrophenol with 1-methyl-3-(1H-pyrazol-1-yl)propan-2-amine. This reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with hydrogen gas to reduce the nitro group to an amino group, resulting in the formation of 2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol.

Scientific Research Applications

2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that MP-10 has the potential to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation and survival.

properties

IUPAC Name

2-[4-methyl-6-(4-pyrazol-1-ylbutan-2-ylamino)pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-13(8-11-23-10-5-9-19-23)20-17-12-14(2)21-18(22-17)15-6-3-4-7-16(15)24/h3-7,9-10,12-13,24H,8,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURJEEIEIACHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC(C)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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